4-(1,3-dimethylpyrazol-4-yl)-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]pyrimidin-2-amine
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Overview
Description
4-(1,3-dimethylpyrazol-4-yl)-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]pyrimidin-2-amine is a complex organic compound that features a pyrazole ring, an imidazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethylpyrazol-4-yl)-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and imidazole intermediates, followed by their coupling with a pyrimidine derivative. Common reagents used in these reactions include alkylating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dimethylpyrazol-4-yl)-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or imidazole rings, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or imidazole rings .
Scientific Research Applications
4-(1,3-dimethylpyrazol-4-yl)-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1,3-dimethylpyrazol-4-yl)-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dimethylpyrazol-4-yl)-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]pyrimidin-2-amine: Unique due to its combination of pyrazole, imidazole, and pyrimidine rings.
Other Pyrazole Derivatives: Often used in medicinal chemistry for their anti-inflammatory properties.
Other Imidazole Derivatives: Commonly used as antifungal agents.
Other Pyrimidine Derivatives: Frequently explored for their anticancer activities.
Properties
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7S/c1-11-13(8-23(3)22-11)14-4-5-17-16(21-14)18-6-7-24-9-15-12(2)19-10-20-15/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXDDCLTFDYORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC2=NC=CC(=N2)C3=CN(N=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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